Enabling Synthesis of Sub-Nanomolar SARS-CoV-2 Entry Inhibitors via the 4-Phenoxyphenyl Pyrrolidinone Scaffold
The target compound serves as the essential 4-carboxy-2-pyrrolidinone intermediate in the synthesis of 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinones, a series of potent reversible SARS-CoV-2 entry inhibitors. The most potent derivative (compound 2f, 81) derived from this scaffold exhibited an EC50 range of 0.001–0.026 μM against various SARS-CoV-2 delta and omicron variants in VeroE6 and Calu-3 cells, with a CC50 greater than 100 μM, yielding a selectivity index exceeding 3,846 . The 4-phenoxyphenyl substituent is integral to the pharmacophore; replacement with simpler N-phenyl or unsubstituted pyrrolidinone cores abolishes the multi-target inhibition of RBD:ACE2 interaction, TMPRSS2, and Furin that underpins the antiviral mechanism .
| Evidence Dimension | Antiviral potency of downstream inhibitor derived from target compound scaffold vs. baseline |
|---|---|
| Target Compound Data | Downstream inhibitor 2f (81) derived from 4-carboxy-1-(4-phenoxyphenyl)-2-pyrrolidinone scaffold: EC50 = 0.001–0.026 μM; CC50 > 100 μM |
| Comparator Or Baseline | Unrelated SARS-CoV-2 entry inhibitor (compound 50): EC50 = 26.5 ± 6.7 μM (delta variant, VeroE6 cells) |
| Quantified Difference | ~1,000-fold to >26,000-fold greater potency for the 4-phenoxyphenyl pyrrolidinone-derived inhibitor |
| Conditions | SARS-CoV-2 delta and omicron variant replication inhibition in VeroE6 and Calu-3 cells; pre-incubation assay format |
Why This Matters
The 4-phenoxyphenyl pyrrolidinone scaffold enables access to inhibitors with picomolar-range EC50 values, making the target compound the entry point to a uniquely potent antiviral chemotype that cannot be replicated using simpler pyrrolidinone building blocks.
- [1] Palla, S. R.; Li, C.-W.; Chao, T.-L.; Lo, H.-V.; Liu, J.-J.; Pan, M. Y.-C.; Chiu, Y.-T.; Lin, W.-C.; Hu, C.-W.; Yang, C.-M.; Chen, Y.-Y.; Fang, J.-T.; Lin, S.-W.; Lin, Y.-T.; Lin, H.-C.; Kuo, C.-J.; Wang, L. H.-C.; Chang, S.-Y.; Liang, P.-H. Synthesis, evaluation, and mechanism of 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinones as potent reversible SARS-CoV-2 entry inhibitors. *Antiviral Res.* 2023, *219*, 105735. View Source
- [2] Palla, S.; Palla, S. R.; Liu, J.-J.; Chao, T.-L.; Lee, T.-H.; Kavala, V.; Liu, I.-C.; Wang, L. H.-C.; Chang, S.-Y.; Yao, C.-F.; Liang, P.-H. Green Synthesis of Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinolines as SARS-CoV-2 Entry Inhibitors. *ACS Omega* 2024, *10* (1), 1164–1176. View Source
